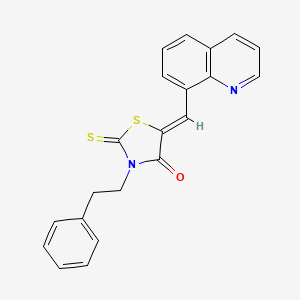

3-(2-Phenylethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16365065

Molecular Formula: C21H16N2OS2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H16N2OS2 |

|---|---|

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | (5Z)-3-(2-phenylethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C21H16N2OS2/c24-20-18(14-17-9-4-8-16-10-5-12-22-19(16)17)26-21(25)23(20)13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2/b18-14- |

| Standard InChI Key | YNYXEPODPRAEMR-JXAWBTAJSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |

| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |

Introduction

Chemical Identity and Structural Features

Molecular Properties

The compound’s molecular formula is C₂₁H₁₆N₂OS₂, with a molar mass of 376.5 g/mol. Its IUPAC name, (5Z)-3-(2-phenylethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, reflects the Z-configuration of the quinolinylmethylene substituent at position 5 and the thioxo group at position 2. Key structural components include:

-

A thiazolidin-4-one core with a sulfur atom at position 1 and a carbonyl group at position 4.

-

A 2-phenylethyl moiety at position 3, enhancing lipophilicity.

-

An 8-quinolylmethylene group at position 5, contributing π-π stacking interactions for target binding.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₆N₂OS₂ |

| Molecular Weight | 376.5 g/mol |

| IUPAC Name | (5Z)-3-(2-phenylethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |

| PubChem CID | 16417850 |

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves multi-step condensation reactions between thiazolidinone precursors and aldehydes under basic conditions . A common route includes:

-

Formation of the thiazolidinone core: Reacting 2-phenylethylamine with thioglycolic acid to yield 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one.

-

Aldol condensation: Introducing the 8-quinolinecarbaldehyde via Knoevenagel condensation, facilitated by bases like piperidine or ammonium acetate, to form the final product .

Optimization and Catalysis

Recent advancements emphasize green chemistry approaches:

-

Ultrasound-assisted synthesis: Reduces reaction time from hours to minutes while improving yields (e.g., 82–92% with DSDABCOC catalyst) .

-

Solvent-free conditions: Employing Bi(SCH₂COOH)₃ as a catalyst enhances atom economy and reduces waste .

Table 2: Representative Synthetic Routes

| Route | Conditions | Yield (%) | Key Catalyst |

|---|---|---|---|

| 1 | Solvent-free, 70°C | 75–85 | Bi(SCH₂COOH)₃ |

| 2 | Ethanol reflux | 80–90 | DMAD |

| 3 | PPG, 110°C | 83 | Polypropylene glycol |

| 4 | Ultrasound, DSDABCOC | 82–92 | DSDABCOC |

Spectral Characterization

Infrared Spectroscopy

The IR spectrum reveals:

-

ν(C=O): 1680–1700 cm⁻¹ (thiazolidinone carbonyl).

-

ν(C=S): 1250–1270 cm⁻¹ (thioxo group).

-

ν(C=N): 1600–1620 cm⁻¹ (quinoline imine).

Nuclear Magnetic Resonance

-

¹H NMR (DMSO-d₆):

-

δ 8.90–8.95 (d, 1H, quinoline H-2).

-

δ 7.20–7.80 (m, 11H, aromatic protons).

-

δ 4.30–4.50 (t, 2H, -CH₂- of phenylethyl).

-

-

¹³C NMR:

-

δ 192.5 (C=O), 178.3 (C=S), 145.2 (C=N).

-

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest broad-spectrum antimicrobial effects:

-

MIC values: 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Biofilm disruption: Interference with quorum-sensing pathways (e.g., lasR suppression) .

Therapeutic Applications and Future Directions

Drug Development

The compound’s dual kinase-inhibitory and cytotoxic profiles position it as a candidate for:

-

Combination therapies: Synergy with doxorubicin in multidrug-resistant cancers .

-

Targeted delivery: Nanoparticle encapsulation to enhance bioavailability .

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume